Indole-3-glyoxylamide, N,N-diethyl-1,2-dimethyl-
Overview
Description
Indole-3-glyoxylamide, N,N-diethyl-1,2-dimethyl- is a synthetic compound belonging to the indole family. Indoles are significant heterocyclic systems found in various natural products and drugs. They play a crucial role in cell biology and have been extensively studied for their biological activities .
Mechanism of Action
Target of Action
Indole-3-glyoxylamide, N,N-diethyl-1,2-dimethyl- primarily targets tubulin , a protein that forms the microtubules of the cellular cytoskeleton . Tubulin is crucial for various cellular functions, including cell division, intracellular transport, and maintaining cell shape .
Mode of Action
This compound interacts with tubulin at the colchicine binding site , disrupting the cellular microtubule network . This interaction interferes with normal microtubule dynamics, which can either stabilize or destabilize microtubules . In either case, disruption of normal function results and ultimately leads to apoptosis .
Biochemical Pathways
The compound’s interaction with tubulin affects the microtubule dynamics within the cell . Microtubules are essential components of the cell’s cytoskeleton and play a crucial role in many cellular processes, including mitosis, cell motility, and intracellular transport . By disrupting these processes, the compound can exert a cytotoxic effect against cancer cells .
Pharmacokinetics
The compound’s ability to inhibit tubulin polymerization and display cytotoxicity against cancer cells suggests it may have favorable adme (absorption, distribution, metabolism, and excretion) properties .
Result of Action
The compound’s action results in the inhibition of tumor growth . In a mouse xenograft model of head and neck cancer, two compounds from the series displayed evidence for efficacy . This suggests that the compound could potentially be developed into a new therapeutic for cancers that often prove resistant to chemotherapy .
Biochemical Analysis
Biochemical Properties
. This suggests that “Indole-3-glyoxylamide, N,N-diethyl-1,2-dimethyl-” may interact with various enzymes, proteins, and other biomolecules, influencing biochemical reactions.
Cellular Effects
The cellular effects of “Indole-3-glyoxylamide, N,N-diethyl-1,2-dimethyl-” are also not fully elucidated. Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that “Indole-3-glyoxylamide, N,N-diethyl-1,2-dimethyl-” could influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The exact molecular mechanism of action of “Indole-3-glyoxylamide, N,N-diethyl-1,2-dimethyl-” is not yet known. Given the broad spectrum of biological activities of indole derivatives, it is likely that this compound exerts its effects at the molecular level through various mechanisms. These could include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of indole derivatives, including Indole-3-glyoxylamide, N,N-diethyl-1,2-dimethyl-, often involves multi-step reactions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with aldehydes or ketones under acidic conditions . For Indole-3-glyoxylamide, N,N-diethyl-1,2-dimethyl-, specific reaction conditions and reagents would be tailored to introduce the N,N-diethyl and 1,2-dimethyl groups.
Industrial Production Methods
Industrial production of indole derivatives typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as refluxing, distillation, and crystallization to isolate and purify the final product .
Chemical Reactions Analysis
Types of Reactions
Indole-3-glyoxylamide, N,N-diethyl-1,2-dimethyl- can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxides using oxidizing agents.
Reduction: Reduction of functional groups using reducing agents.
Substitution: Electrophilic substitution reactions due to the electron-rich nature of the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like halogens or nitro compounds under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the indole ring .
Scientific Research Applications
Indole-3-glyoxylamide, N,N-diethyl-1,2-dimethyl- has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex molecules.
Biology: Studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone involved in growth and development.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
Indole-3-butyric acid: Used as a rooting hormone in plant propagation.
Uniqueness
Indole-3-glyoxylamide, N,N-diethyl-1,2-dimethyl- is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its N,N-diethyl and 1,2-dimethyl substitutions differentiate it from other indole derivatives, potentially leading to unique interactions and applications .
Properties
IUPAC Name |
2-(1,2-dimethylindol-3-yl)-N,N-diethyl-2-oxoacetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2/c1-5-18(6-2)16(20)15(19)14-11(3)17(4)13-10-8-7-9-12(13)14/h7-10H,5-6H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MAQFPPUOIJSKQL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C(=O)C1=C(N(C2=CC=CC=C21)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60144030 | |
Record name | Indole-3-glyoxylamide, N,N-diethyl-1,2-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60144030 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
101586-49-6 | |
Record name | Indole-3-glyoxylamide, N,N-diethyl-1,2-dimethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101586496 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Indole-3-glyoxylamide, N,N-diethyl-1,2-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60144030 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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